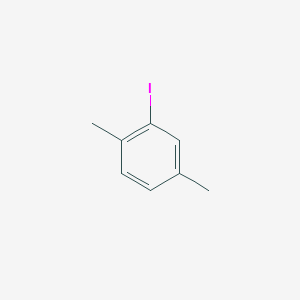

2-Iodo-1,4-dimethylbenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZVNUSNUCABRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061527 | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-42-5 | |

| Record name | 2-Iodo-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xylene, 2-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodo-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ8H827CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodo 1,4 Dimethylbenzene

Advanced Synthetic Approaches

Synthesis from Alkynylsilanes and Dienes via Diels-Alder/Oxidation/Iodination Sequence

A notable advanced approach for the synthesis of polysubstituted iodobenzenes, including 2-iodo-1,4-dimethylbenzene, involves a cobalt-catalyzed Diels-Alder reaction between trimethylsilyl-substituted alkynes and 1,3-dienes. This cycloaddition yields dihydroaromatic intermediates, which are subsequently converted into the target iodobenzene (B50100) derivatives through a one-pot oxidation and silicon-iodine exchange reaction.

The initial step is a [4+2] cycloaddition, a powerful ring-forming reaction in organic chemistry. researchgate.netorganic-chemistry.org In this specific application, the use of a cobalt catalyst facilitates the reaction between the silyl-alkyne and the diene. Following the formation of the dihydroaromatic ring, a subsequent step is required to both aromatize the ring and install the iodine atom. A key finding in this area is the use of a combination of tert-butyl hydroperoxide (TBHP) as an oxidizing agent and zinc iodide as the iodine source, with potassium carbonate as a base. This mixture effectively achieves the desired oxidation and iodination in a single, efficient step at ambient temperatures, often resulting in good to excellent yields. iitk.ac.in

This synthetic sequence is particularly valuable as it allows for the construction of the substituted benzene (B151609) ring with the iodine and methyl groups in a controlled manner, starting from non-aromatic precursors.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Features |

| Cobalt-Catalyzed Diels-Alder | Trimethylsilyl-substituted alkyne, 1,3-diene, Cobalt catalyst | Dihydroaromatic intermediate | Forms the six-membered ring structure. |

| Oxidation/Iodination | tert-butyl hydroperoxide (TBHP), Zinc iodide (ZnI₂), Potassium carbonate (K₂CO₃), Ambient temperature | This compound | One-pot conversion of the intermediate to the final aromatic product. iitk.ac.in |

Stereochemical Considerations in Synthesis

Detailed stereochemical investigations specifically concerning the synthesis of the planar, achiral molecule this compound are not extensively documented in scientific literature. The primary synthetic routes to this compound typically result in the formation of an aromatic ring, which lacks stereocenters.

However, when considering the synthesis via the Diels-Alder reaction as described in the previous section, general stereochemical principles of this reaction are relevant to the formation of the dihydroaromatic intermediate. The Diels-Alder reaction is known to be highly stereospecific. masterorganicchemistry.comlibretexts.org This means that the stereochemistry of the substituents on the starting diene and dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.comlibretexts.org

For instance:

Substituents that are cis on the dienophile will appear as cis in the product.

Substituents that are trans on the dienophile will be trans in the product.

The stereochemistry of the diene is also preserved; "outside" groups on the diene end up on the same face of the newly formed ring, as do the "inside" groups. masterorganicchemistry.com

Derivatization and Further Functionalization of 2 Iodo 1,4 Dimethylbenzene

Cyanation Reactions

The conversion of 2-iodo-1,4-dimethylbenzene to 2,5-dimethylbenzonitrile (B77730) can be achieved through cyanation reactions, which involve the substitution of the iodine atom with a cyanide group. This transformation is significant as the nitrile functionality is a valuable precursor for synthesizing various other organic compounds, including carboxylic acids, amides, and amines. mdpi.com

Common methods for the cyanation of aryl halides like this compound include the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

Rosenmund-von Braun Reaction : This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. organic-chemistry.org The use of a polar, high-boiling solvent such as DMF, nitrobenzene, or pyridine (B92270) is typical for this reaction. organic-chemistry.org While effective, this method often requires harsh reaction conditions and an excess of the cyanide reagent. organic-chemistry.org

Palladium-Catalyzed Cyanation : More modern approaches utilize palladium catalysts, which can proceed under milder conditions. psu.eduthieme-connect.de These reactions can employ various cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), or zinc(II) cyanide (Zn(CN)₂). thieme-connect.de The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile. psu.eduthieme-connect.de The use of ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of the catalytic cycle. psu.edu

A comparison of typical conditions for these cyanation methods is presented in the table below.

| Reaction | Catalyst/Reagent | Solvent | Temperature |

| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | DMF, Pyridine | High (up to 200°C) organic-chemistry.org |

| Palladium-Catalyzed | Pd(0) complex, Cyanide Source (e.g., Zn(CN)₂) | Dioxane, THF | Milder |

Amination Reactions

The introduction of an amino group to the aromatic ring of this compound can be accomplished through amination reactions, leading to the formation of N-substituted 2,5-dimethylanilines. These products are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a widely used method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. researchgate.net A variety of palladium precatalysts and phosphine (B1218219) ligands can be employed to facilitate the reaction, which generally proceeds under milder conditions than the Ullmann condensation. researchgate.netrsc.org The reaction is known for its broad substrate scope and functional group tolerance. researchgate.net

Ullmann Condensation : The traditional method for N-arylation is the copper-catalyzed Ullmann reaction. organic-chemistry.orgrsc.org This reaction typically requires the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at high temperatures. organic-chemistry.org While effective, the classic Ullmann reaction often necessitates harsh conditions. However, the development of various ligands, such as amino acids (e.g., L-proline) and 1,2-diamines, has led to milder and more efficient Ullmann-type amination reactions. rsc.orggoogle.com

The following table summarizes the key components of these amination reactions.

| Reaction | Catalyst | Ligand (examples) | Base |

| Buchwald-Hartwig | Palladium complex | Biaryl phosphines (e.g., JohnPhos, DavePhos) rsc.org | Sodium tert-butoxide, Potassium phosphate (B84403) rsc.orgacs.org |

| Ullmann Condensation | Copper salt (e.g., CuI) | Amino acids (e.g., L-proline), Diamines rsc.orggoogle.com | Potassium carbonate, Potassium phosphate |

Radical Bromination Reactions

The methyl groups of this compound are susceptible to radical bromination, a reaction that selectively introduces a bromine atom at the benzylic position. This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. manac-inc.co.jpchadsprep.comyoutube.com

The reaction proceeds via a radical chain mechanism. manac-inc.co.jp The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from one of the benzylic methyl groups of this compound. This step is favored due to the resonance stabilization of the resulting benzylic radical. libretexts.org The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the brominated product and a new bromine radical, thus propagating the chain. libretexts.org The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which minimizes competing reactions such as electrophilic addition to the aromatic ring. chadsprep.comlibretexts.org

The primary product of this reaction would be 1-(bromomethyl)-2-iodo-4-methylbenzene or 2-(bromomethyl)-1-iodo-4-methylbenzene.

| Reagent | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Brominating agent | CCl₄, Benzene (B151609) manac-inc.co.jp |

| Radical Initiator (e.g., AIBN, Benzoyl Peroxide, light) | Initiates the radical chain reaction | Heat or UV light |

Synthesis of Polyaromatic Systems (e.g., Biaryls, Biphenyltetracarboxylic Acid)

This compound is a key building block for the synthesis of more complex polyaromatic systems, including biaryls and their derivatives like biphenyltetracarboxylic acid. These structures are of interest in various fields, including materials science and medicinal chemistry. The synthesis of these systems is primarily achieved through palladium-catalyzed cross-coupling reactions.

Biaryl Synthesis : The Suzuki, Heck, and Sonogashira coupling reactions are powerful tools for creating new carbon-carbon bonds.

Suzuki Coupling : This reaction involves the coupling of the aryl iodide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. sandiego.edu It is a highly versatile and widely used method for constructing biaryl systems due to its mild reaction conditions and tolerance of a wide range of functional groups. sandiego.edunih.gov

Heck Coupling : This reaction couples the aryl iodide with an alkene to form a substituted alkene. acs.org While not directly forming a biaryl in the same manner as the Suzuki coupling, it is a crucial method for extending conjugated systems. acs.orgrsc.org

Sonogashira Coupling : This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwalisongo.ac.idpsu.edu The resulting aryl alkynes are important intermediates for larger polyaromatic and conjugated materials. nih.gov

Synthesis of Biphenyltetracarboxylic Acid : The synthesis of biphenyltetracarboxylic acids can be achieved through a multi-step process starting from this compound. A related synthesis of 2,3,3',4'-biphenyltetracarboxylic dianhydride involves the cross-coupling of 4-bromo-1,2-dimethylbenzene to form a tetramethylbiphenyl intermediate, which is then oxidized. ciac.jl.cn A similar strategy could be employed starting from this compound. This would involve a cross-coupling reaction (like an Ullmann or Suzuki coupling) to form a tetramethylbiphenyl, followed by the oxidation of the four methyl groups to carboxylic acids. This oxidation is typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The resulting biphenyltetracarboxylic acid can then be dehydrated, often by heating with acetic anhydride, to yield the corresponding dianhydride.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst, Base | Biaryl |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

| Ullmann Coupling | Another molecule of the aryl iodide | Copper | Symmetrical biaryl |

Introduction of Specific Functional Groups for Material Science

The derivatization of this compound is a key strategy for synthesizing molecules with specific functional properties for applications in material science. The introduction of conjugated systems and other functional groups can lead to the development of liquid crystals, conductive polymers, and components for organic light-emitting diodes (OLEDs).

Liquid Crystals : The synthesis of biaryl and terphenyl structures from this compound via cross-coupling reactions is a common approach to creating the rigid, rod-like molecular architectures characteristic of many liquid crystals. The specific arrangement and nature of the substituents on the aromatic rings influence the mesophase behavior and other physical properties of the resulting materials.

Conductive Polymers : Functionalized aromatic compounds derived from this compound can serve as monomers for the synthesis of conductive polymers. researchgate.net The creation of extended π-conjugated systems through polymerization of appropriately derivatized monomers is essential for electrical conductivity. academiaromana-is.rorsc.org For instance, poly(p-phenylenevinylene) (PPV) and polythiophene derivatives are classes of conductive polymers whose building blocks can be synthesized using cross-coupling reactions like the Heck or Stille couplings on functionalized aryl halides. mdpi.com The introduction of solubilizing groups, which can be derived from the initial dimethylbenzene structure, is often necessary to improve the processability of these polymers. academiaromana-is.ro

The functionalization of this compound provides a pathway to tailor the electronic and physical properties of organic materials, enabling their use in advanced technological applications.

Advanced Analytical Techniques in the Study of 2 Iodo 1,4 Dimethylbenzene

Spectroscopic Characterization

Spectroscopy is fundamental to the identification and purity assessment of 2-iodo-1,4-dimethylbenzene. Various spectroscopic methods probe different aspects of its molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals that confirm its substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl groups.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic H (adjacent to I) | ~ 7.6 |

| Aromatic H (meta to I) | ~ 7.0 |

| Aromatic H (ortho to I) | ~ 6.8 |

| Methyl H (C1-CH₃) | ~ 2.4 |

| Methyl H (C4-CH₃) | ~ 2.2 |

| Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the iodine (C2) is significantly shifted downfield due to the heavy atom effect.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-I (C2) | ~ 100.2 |

| C-CH₃ (C1) | ~ 142.1 |

| C-CH₃ (C4) | ~ 137.5 |

| Aromatic C-H | ~ 128.9, 130.5, 137.9 |

| Methyl C (C1-C H₃) | ~ 27.9 |

| Methyl C (C4-C H₃) | ~ 20.6 |

| Note: Data compiled from various spectroscopic databases. Specific values may differ based on experimental conditions. |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound undergoes ionization to form a molecular ion radical ([M]•+). uni-saarland.de

The mass spectrum is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 232, corresponding to the molecular formula C₈H₉I. nist.govchemeo.com The most significant fragmentation pathway involves the cleavage of the C-I bond, which is the weakest bond in the ion. This leads to the loss of an iodine radical (•I), resulting in a highly abundant fragment ion at m/z 105. docbrown.info This fragment corresponds to the stable dimethylphenyl cation ([C₈H₉]⁺). docbrown.infocore.ac.uk Further fragmentation of this ion can also be observed.

| m/z Value | Ion Formula | Identity |

| 232 | [C₈H₉I]•⁺ | Molecular Ion (M•⁺) |

| 105 | [C₈H₉]⁺ | [M-I]⁺ |

| 77 | [C₆H₅]⁺ | Loss of ethylene (B1197577) from [C₈H₉]⁺ |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint. The IR spectrum of this compound shows several characteristic absorption bands. nist.govnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-2850 | C-H stretching (aliphatic, from methyl groups) |

| ~3050 | C-H stretching (aromatic) |

| ~1600, ~1475 | C=C stretching (aromatic ring) |

| ~815 | C-H bending (out-of-plane, indicative of 1,2,4-trisubstitution) |

| Note: The C-I stretching frequency is typically weak and falls in the far-infrared region (<600 cm⁻¹), which may not always be observed on standard mid-IR spectrometers. |

X-ray Crystallography and Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on iodo-substituted xylenes (B1142099) reveal that the molecules are generally planar in the solid state, with the iodine and methyl substituents lying in the plane of the benzene (B151609) ring. colab.ws The crystal packing is governed by a combination of weak non-covalent interactions, including van der Waals forces and, notably, halogen bonding. In the crystal lattice of related diiodo-dimethylbenzene derivatives, molecules often arrange in a stacked fashion. researchgate.net

Halogen bonding is a significant, directional non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). acs.org In the case of this compound, the iodine atom possesses an anisotropic distribution of electron density, with a region of positive electrostatic potential (known as a σ-hole) along the extension of the C-I bond. acs.org

This electrophilic σ-hole allows the iodine atom of one molecule to interact attractively with an electron-rich region on a neighboring molecule, such as another iodine atom (I•••I interaction) or a π-system of a benzene ring. researchgate.net In the crystal structures of related compounds like 1,4-diiodo-2,5-dimethylbenzene, these I•••I interactions are found to play a crucial role in defining the crystal packing patterns. researchgate.netresearchgate.net These directional halogen bonds act as a type of "supramolecular glue," organizing the molecules into specific, ordered architectures such as chains or sheets, which significantly influences the physicochemical properties of the material. researchgate.net

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, analysis, and purification of this compound from reaction mixtures and for assessing its purity. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. mdpi.com The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge (m/z) ratio, providing a unique fingerprint for identification. mdpi.com

The National Institute of Standards and Technology (NIST) Chemistry WebBook contains mass spectrum data for this compound obtained through electron ionization, which serves as a crucial reference for its identification. nist.gov The combination of the retention time from the gas chromatograph and the mass spectrum from the detector allows for highly accurate and sensitive qualitative and quantitative analysis. mdpi.comresearchgate.net GC-MS is particularly useful for analyzing complex mixtures, such as those from petrochemical operations or organic synthesis. mdpi.comresearchgate.net

Table 1: Illustrative GC-MS Parameters for Aromatic Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Introduces a small, precise volume of the sample onto the column. mdpi.com |

| Carrier Gas | Helium | Inert gas that carries the sample through the column without reacting. nih.gov |

| Column Type | Capillary Column (e.g., DB-1MS) | Provides high-resolution separation based on boiling point and polarity. nih.gov |

| Oven Program | Temperature Gradient | Ramps the temperature to elute compounds with different boiling points sequentially. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecule in a reproducible pattern for identification. nist.gov |

| Detector | Quadrupole Mass Spectrometer | Separates and detects ions based on their mass-to-charge ratio. researchgate.net |

This table represents typical parameters and may be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced analytical method used to separate, identify, and quantify components in a mixture. researchgate.net For compounds like this compound, reverse-phase (RP) HPLC is a suitable technique. sielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

A specific RP-HPLC method for the analysis of this compound has been developed. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The use of smaller particle columns (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Table 2: HPLC Conditions for the Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reverse Phase (RP) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Mass-Spec Compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid | sielc.com |

Data sourced from SIELC Technologies. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.orgitwreagents.com It operates by separating components of a mixture based on their differential affinity for a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (the eluting solvent). gauthmath.com

In the context of synthesizing or using this compound, TLC can track the consumption of starting materials and the formation of the desired product. gauthmath.com By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in a suitable solvent system, one can visualize the progress. gauthmath.com The starting materials and the product will have different retention factor (Rf) values due to their different polarities. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The disappearance of the reactant spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. gauthmath.com Visualization can be achieved using UV light, as aromatic compounds often quench fluorescence, or by using staining agents like iodine, which react with many organic compounds. libretexts.org

Table 3: Conceptual TLC Monitoring of a Reaction to Form this compound

| Compound | Polarity (Conceptual) | Rf Value (Conceptual) | Observation on TLC Plate |

|---|---|---|---|

| Starting Material (e.g., p-xylene) | Less Polar | Higher (e.g., 0.8) | Spot starts intense, fades over time. |

| This compound (Product) | More Polar (due to Iodine) | Lower (e.g., 0.6) | Spot is initially absent, appears and intensifies over time. |

Rf values are hypothetical and depend on the specific stationary and mobile phases used.

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable theoretical insights into the properties and behavior of molecules like this compound, complementing experimental findings.

Quantum-Chemical Calculations for Enthalpies of Formation

Quantum-chemical methods are employed to calculate fundamental thermochemical properties, such as the gas-phase enthalpy of formation (ΔfH°gas). researchgate.netacs.org High-level ab initio methods, such as the Gaussian-4 (G4) theory, can provide highly accurate predictions of these values. researchgate.net

Studies have been conducted on a series of bromo- and iodo-substituted methylbenzenes, including 1-iodo-2,5-dimethylbenzene (an alternative name for this compound), to determine their thermochemical data. researchgate.netacs.org These calculations involve determining the total energies of the atoms and the optimized molecular structure to derive the enthalpy of formation. acs.org The results are often compared with experimental data obtained from techniques like combustion calorimetry to validate the computational models. researchgate.net This synergy between theoretical calculations and experimental measurements allows for the development of a self-consistent and reliable set of thermochemical data. acs.org

Table 4: Thermochemical Calculation Approach

| Method | Application | Significance |

|---|---|---|

| G4 Theory | Calculation of gas-phase enthalpies of formation. acs.orgresearchgate.net | Provides high-accuracy thermochemical data that can be difficult to obtain experimentally. |

| Isodesmic Reactions | A reaction scheme where the number and type of bonds are conserved to reduce systematic errors in calculations. researchgate.net | Improves the reliability and accuracy of calculated enthalpy values by canceling out computational errors. |

| Transpiration Method | Experimental measurement of vapor pressures to derive enthalpies of vaporization. acs.org | Provides experimental data to combine with calculated gas-phase values to determine liquid-phase enthalpies of formation. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular geometry, and properties of molecules. fao.orgresearchgate.net For halogenated aromatic compounds like this compound, DFT calculations can elucidate various molecular characteristics.

DFT studies can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and analyze intermolecular interactions, such as halogen bonding, which can be significant in the solid state. fao.org Furthermore, these calculations provide information on the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net While specific DFT studies focused solely on this compound are not detailed in the provided context, the principles are broadly applied to similar substituted aromatic systems to understand their structure and stability. fao.orgresearchgate.net

Table 5: Properties Investigated by DFT for Aromatic Compounds

| Property | Information Gained |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insight into chemical reactivity and electronic transitions. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions of the molecule. |

| Intermolecular Interactions | Analyzes non-covalent forces like hydrogen and halogen bonding in molecular packing. fao.org |

Molecular Orbital Analysis

The electronic structure and reactivity of this compound are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A comprehensive analysis of these frontier orbitals provides critical insights into the molecule's chemical behavior, including its susceptibility to electrophilic and nucleophilic attack, its electron-donating and accepting capabilities, and its spectroscopic properties.

Theoretical and computational chemistry methods, most notably Density Functional Theory (DFT), are instrumental in modeling the molecular orbitals of compounds like this compound. mdpi.com These calculations provide valuable data on the energies and spatial distributions of the molecular orbitals.

The relative positioning of the substituents (ortho, meta, para) is also a critical factor in determining the molecular orbital energies. ucalgary.ca In this compound (a derivative of p-xylene), the iodine is ortho to one methyl group and meta to the other. orgsyn.org This specific arrangement dictates the symmetry and energy levels of the frontier orbitals.

Detailed Research Findings

While specific, experimentally validated HOMO and LUMO energy values for this compound are not widely published, computational studies on structurally related molecules, such as xylene isomers and other substituted benzenes, provide a framework for understanding its electronic properties. researchgate.netdergipark.org.tr For instance, DFT calculations on p-xylene (B151628) have been performed to analyze its conformers and electronic structure. eurjchem.com Studies on polycyclic aromatic hydrocarbons and their derivatives show that the addition of functional groups significantly impacts the HOMO-LUMO gap. bit.edu.cn

The analysis of the frontier molecular orbitals, HOMO and LUMO, is crucial for predicting the reactivity of a molecule. mdpi.com The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating ability. The LUMO energy corresponds to the electron affinity and reflects the molecule's capacity to accept electrons; a lower LUMO energy indicates a better electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.

For this compound, the combination of the electron-donating methyl groups and the resonance effect of the iodine atom would be expected to raise the energy of the HOMO compared to unsubstituted benzene. The inductive withdrawal of the iodine atom would slightly lower the energy of the LUMO. The precise values of these energies and the resulting HOMO-LUMO gap would require specific DFT calculations for this molecule.

Table of Expected Trends in Molecular Orbital Properties

| Property | Expected Influence of Substituents | Rationale |

| HOMO Energy | Increased relative to benzene | The combined electron-donating effects of the two methyl groups and the π-donating resonance effect of the iodine atom raise the energy of the highest occupied molecular orbital. umd.edulibretexts.org |

| LUMO Energy | Slightly lowered | The inductive electron-withdrawing effect of the iodine atom can lead to a stabilization (lowering of energy) of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Reduced relative to benzene | The increase in HOMO energy and potential decrease in LUMO energy would lead to a smaller energy gap, suggesting increased reactivity compared to benzene. mdpi.com |

| Electron Density | Increased at ortho and para positions | The ortho, para-directing nature of the methyl and iodo substituents leads to an accumulation of electron density at these positions on the aromatic ring, influencing the sites of electrophilic attack. umd.edulibretexts.org |

Applications and Emerging Research Areas of 2 Iodo 1,4 Dimethylbenzene

Role as a Key Intermediate in Organic Synthesis

The reactivity of the carbon-iodine bond in 2-iodo-1,4-dimethylbenzene makes it a valuable substrate for numerous organic reactions. It is particularly significant in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions, which are fundamental methods for forming carbon-carbon bonds. organic-chemistry.orggold-chemistry.orgpolito.itpsu.eduthieme-connect.com These reactions are indispensable in modern synthetic chemistry for constructing complex molecular architectures from simpler precursors. The high reactivity of aryl iodides compared to bromides or chlorides often leads to higher yields and milder reaction conditions. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., boronic acid) | Palladium complex (e.g., Pd(PPh₃)₄) and a base | C(sp²) - C(sp²) | Wide functional group tolerance, commercially available reagents, non-toxic byproducts. thieme-connect.comnih.gov |

| Stille Coupling | Organotin Compound (Organostannane) | Palladium complex (e.g., Pd(PPh₃)₄) | C(sp²) - C(sp²) | Tolerant of many functional groups, though tin reagents are toxic. psu.eduwiley-vch.de |

| Sonogashira Coupling | Terminal Alkyne | Palladium complex and a Copper(I) co-catalyst | C(sp²) - C(sp) | Essential for synthesizing conjugated enynes and aryl alkynes. organic-chemistry.orggold-chemistry.org |

Pharmaceuticals and Active Pharmaceutical Ingredients (APIs)

While direct incorporation of the 2,5-dimethylphenyl moiety is not prevalent in many well-known drugs, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds and Active Pharmaceutical Ingredients (APIs). google.com Its utility lies in its ability to participate in cross-coupling reactions that are central to modern drug discovery and development. thieme-connect.com The Suzuki-Miyaura reaction, for instance, is widely used in the pharmaceutical industry for the synthesis of biaryl compounds, a common structural motif in many APIs. thieme-connect.comnih.gov The reactivity of this compound makes it a suitable starting material for creating such structures. Although not explicitly detailed for this specific isomer, related structures are used as precursors in drug synthesis, highlighting the potential of this class of compounds. lookchem.com

Agrochemicals (Pesticides, Herbicides)

In the agrochemical sector, this compound and its isomers are employed as intermediates in the synthesis of pesticides and herbicides. lookchem.com The structural framework provided by the dimethylbenzene core can be elaborated into molecules with desired biological activity. A notable example is the use of 2-iodo-p-xylene as a potential starting material in a synthetic method for an intermediate of the insecticide spirotetramat. google.com This demonstrates its role as a building block in the production of complex agrochemicals.

Specialty Materials and Polymers

This compound is a precursor in the synthesis of specialty materials and polymers. Its ability to undergo polymerization or be incorporated into larger structures through coupling reactions makes it valuable in materials science. For example, related di-halo-p-xylene compounds are used as starting materials for the synthesis of 4,4″-diformyl-2′,5′-dimethyl-1,1′,4′,1″-terphenyl, which is a key intermediate in the production of unique specialty polymers. lookchem.com Furthermore, aryl halides are critical in the synthesis of halogenated poly(1,4-phenylenevinylenes) (PPVs), a class of polymers with important optical and electronic properties. sciepub.com

Natural Product Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. acs.orgsci-hub.se While aryl iodides are frequently used in these intricate synthetic pathways, often in key cross-coupling steps to build complex carbon skeletons, specific examples detailing the use of this compound are not widely reported in seminal syntheses. frontiersin.org However, the fundamental reactivity of the compound makes it a potential tool for synthetic chemists tackling the assembly of natural products containing a substituted aromatic core. Hypervalent iodine reagents, derived from iodoarenes, are also powerful tools in natural product synthesis for promoting unique oxidative transformations. frontiersin.org

Advanced Materials Science

The development of new materials for electronic and optical applications is a rapidly advancing field. This compound plays a role as a building block for advanced materials, particularly in the area of organic electronics.

Conjugated Polymers and Organic Electronics

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts semiconducting properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sciepub.comwhiterose.ac.ukrsc.org

The synthesis of these polymers often relies on cross-coupling reactions where aryl halides, such as this compound, are key monomers. The Stille and Sonogashira coupling reactions are particularly powerful methods for creating the carbon-carbon bonds that form the polymer backbone. wiley-vch.dewhiterose.ac.uk For example, the Sonogashira coupling of an aryl iodide with a terminal alkyne creates an arylethyne structure, a fundamental component of many conjugated systems. scispace.com Research has shown the synthesis of cationic conjugated polymers for organic thermoelectrics starting from the related 1,4-dibromo-2,5-dimethylbenzene, indicating the utility of this substitution pattern for creating functional electronic materials. chinesechemsoc.org These polymers are designed for applications where properties like electrical conductivity and thermoelectric efficiency are crucial. chinesechemsoc.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₉I | nist.gov |

| Molecular Weight | 232.06 g/mol | nist.gov |

| CAS Number | 1122-42-5 | nist.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 110–113 °C (at 19 mmHg) | orgsyn.org |

Nanomaterials

While direct applications of this compound in the synthesis of nanomaterials are not extensively documented in dedicated studies, its role can be inferred from its chemical properties and the broader context of organoiodine compounds in nanoscience. Organoiodine compounds, in general, can serve as precursors or catalysts in the formation of various nanostructures. For instance, the carbon-iodine bond can be cleaved under specific conditions, such as pyrolysis or in the presence of certain catalysts, to generate reactive intermediates. These intermediates can then participate in the growth of carbon-based nanomaterials like carbon nanotubes. The thermal decomposition of aromatic hydrocarbons, including xylenes (B1142099), is a known method for synthesizing carbon nanomaterials. researchgate.net

In the context of metallic or metal oxide nanoparticles, iodo-substituted aromatic compounds can act as surface ligands or capping agents, influencing the size, shape, and stability of the nanoparticles. Although specific research detailing the use of this compound for this purpose is not prominent, the principles of nanoparticle synthesis suggest its potential utility. For example, in the synthesis of superparamagnetic nanoparticles like CuFe2O4, various organic substrates are used, and the catalyst's performance is evaluated in solvents like p-xylene (B151628). rsc.org This indicates that the dimethylbenzene moiety is compatible with such catalytic systems. Furthermore, copper oxide nanoparticles have been employed as recyclable catalysts in reactions involving iodo-anilines, demonstrating the interaction between organoiodine compounds and nanocatalysts. researchgate.net The study of such interactions is crucial for developing novel and efficient catalytic systems for a range of organic transformations.

Research Tool in Chemical and Biological Studies

This compound serves as a valuable research tool in various chemical and biological investigations due to its specific molecular structure and reactivity. Its utility spans from fundamental studies of reaction mechanisms to its application as a probe in complex biological systems.

Fluorescence Quenching Studies for Micelle Solubilization Sites

One of the significant applications of this compound is as a fluorescence quencher in studies of micellar systems. lookchem.com Micelles are aggregates of surfactant molecules that form in solution, creating microenvironments that can solubilize non-polar substances in aqueous solutions. Understanding the location and nature of these solubilization sites is crucial for various applications, including drug delivery and detergency.

Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore. This can occur through various mechanisms, including electron transfer and energy transfer. This compound, being an iodine-containing compound, can act as a quencher for certain fluorescent probes, such as pyrene. nih.gov By observing the quenching of a fluorescent probe that is solubilized within a micelle by a quencher like this compound, researchers can deduce information about the location of the probe within the micelle and the accessibility of that location to the quencher. lookchem.comnih.gov This information helps in characterizing the structure and dynamics of micelles. nih.gov The efficiency of quenching can provide insights into the microenvironment of the micelle, such as its polarity and viscosity. nih.govpsu.edu

Model Compound for Organoiodine Reactivity Studies

This compound serves as a model compound for studying the reactivity of organoiodine compounds. lookchem.com The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making organoiodine compounds particularly reactive and useful in a variety of organic transformations. researchgate.netumn.edu By studying the reactions of a relatively simple molecule like this compound, chemists can gain fundamental insights into the mechanisms of these reactions.

These studies can include investigations into:

Cross-coupling reactions: Organoiodine compounds are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. uab.cat Using this compound allows for the systematic study of reaction parameters like catalyst systems, bases, and solvents to optimize conditions for the formation of new carbon-carbon bonds.

Formation of hypervalent iodine reagents: Iodoarenes can be oxidized to form hypervalent iodine compounds, which are versatile and environmentally benign oxidizing agents. researchgate.netumn.edu The study of the oxidation of this compound can provide information on the synthesis and stability of these important reagents.

Radical reactions: The C-I bond can be cleaved homolytically to form an aryl radical. researchgate.net Studying the conditions under which this occurs with this compound helps in understanding and developing new radical-based synthetic methodologies.

Future Directions and Challenges in 2 Iodo 1,4 Dimethylbenzene Research

Development of More Sustainable and Greener Synthetic Routes

A major focus in the future of 2-iodo-1,4-dimethylbenzene chemistry is the development of environmentally benign synthetic methods. Traditional iodination procedures often rely on harsh reagents and produce significant waste. Future research will likely prioritize the following:

Solvent-Free Reactions: Inspired by the development of solvent-free reaction conditions (SFRC) for the iodination of other aromatic compounds, future work will likely explore similar approaches for this compound. researchgate.net These methods reduce the use of volatile organic compounds, contributing to a greener chemical process.

Use of Greener Oxidants: The use of oxidants like 30% aqueous hydrogen peroxide in conjunction with elemental iodine presents a more environmentally friendly alternative to traditional methods. researchgate.netmdpi.com Further exploration of such systems, potentially under catalyst-free conditions, could lead to more sustainable production of this compound. researchgate.net

Atom Economy: Synthetic routes with high atom economy, where a high proportion of the reactants are incorporated into the final product, are a key principle of green chemistry. wiley-vch.de Future synthetic designs for this compound will aim to maximize atom economy, for instance, by ensuring both iodine atoms from I₂ are utilized in the iodination process. researchgate.net

A comparison of traditional versus greener iodination methods is presented below:

| Feature | Traditional Iodination | Greener Iodination |

| Reagents | Often harsh and stoichiometric | Milder, often catalytic |

| Solvents | Typically volatile organic compounds | Water or solvent-free |

| Byproducts | Often toxic and difficult to dispose of | Less hazardous byproducts (e.g., water) |

| Atom Economy | Can be low | Generally higher |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of reactions involving this compound. Key areas of future exploration include:

Dual Catalytic Systems: The use of dual catalytic systems, such as a combination of nickel and cobalt catalysts, has shown promise in cross-electrophile coupling reactions of sterically hindered aryl halides like 2-iodo-1,3-dimethylbenzene. nih.gov Similar systems could be developed and optimized for this compound to enable challenging coupling reactions.

Palladium-Based Catalysts: Palladium catalysts remain central to many coupling reactions involving aryl iodides. mdpi.comunipr.it Future research will likely focus on developing more active and robust palladium catalysts, potentially supported on materials like graphene or magnetic nanoparticles, to improve efficiency and facilitate catalyst recycling. mdpi.com

Copper-Based Catalysts: As a cheaper and more abundant alternative to palladium, copper-based catalysts are attractive for Ullmann homocoupling and other C-C bond-forming reactions. mdpi.com Overcoming the current limitations of copper catalysts, such as lower reactivity for sterically hindered substrates, will be a significant area of research. mdpi.com

Recent research has highlighted the effectiveness of various catalytic systems for reactions involving iodoarenes:

| Catalyst System | Reaction Type | Key Advantages |

| (dtbbpy)NiIIBr₂ / CoII(Pc) | Cross-Electrophile Coupling | Effective for sterically hindered substrates nih.gov |

| Pd⁰-PDA/Fe₃O₄ | Ullmann Homocoupling | Magnetically recoverable and reusable mdpi.com |

| Cu₂O-Graphene | Ullmann Homocoupling | Utilizes an inexpensive and abundant metal mdpi.com |

| Pd(OAc)₂ / PhOK | C-H Activation/Coupling | Enables direct functionalization of C-H bonds unipr.it |

Expanding Applications in Emerging Fields

While this compound is a valuable synthon, its full potential in emerging scientific fields is yet to be realized. Future applications are anticipated in:

Medicinal Chemistry: Aryl iodides are crucial intermediates in the synthesis of biologically active molecules and pharmaceuticals. nih.govacs.org The 1,4-dimethylbenzene scaffold is present in various pharmacologically active compounds. Therefore, this compound is a promising starting material for the synthesis of novel drug candidates. nih.gov

Organic Electronics: The development of novel organic materials for electronic applications is a rapidly growing field. The rigid aromatic core of this compound makes it a suitable building block for the synthesis of larger polycyclic aromatic systems and conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Molecular Machines: The synthesis of molecular motors and other complex molecular machines often requires the assembly of carefully designed building blocks. acs.org The functionalization of this compound through cross-coupling reactions can provide access to key structural motifs for these intricate systems. acs.org

Computational Design and Prediction of Novel Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate progress by:

Predicting Reaction Outcomes: Density Functional Theory (DFT) computations can be employed to elucidate reaction mechanisms and predict the feasibility and selectivity of new transformations. acs.org This can guide experimental work and reduce the need for extensive empirical screening.

Designing Novel Catalysts: Computational modeling can aid in the rational design of new ligands and catalysts with enhanced activity and selectivity for reactions involving this compound. By understanding the electronic and steric factors that govern catalysis, more efficient systems can be developed.

Investigating Reactive Intermediates: The nature of reactive intermediates, such as aryl radicals, in reactions involving iodoarenes can be investigated using computational methods. researchgate.net This provides a deeper understanding of the reaction pathways and can lead to the discovery of new reactivity patterns.

The synergy between experimental and computational approaches will be pivotal in overcoming the existing challenges and unlocking the full potential of this compound in the years to come.

常见问题

Advanced Question: How can spectroscopic contradictions (e.g., NMR vs. X-ray crystallography) in structural characterization be resolved?

Methodological Answer: Discrepancies between NMR data (e.g., unexpected splitting patterns) and X-ray crystallography results may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. To resolve this:

- Perform variable-temperature NMR to detect conformational changes.

- Use DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometries and compare with crystallographic data .

- Cross-validate with IR spectroscopy to confirm functional group absence/presence. Triangulation of methods ensures structural accuracy .

Basic Question: What are the key physicochemical properties (e.g., solubility, stability) of this compound for experimental design?

Methodological Answer:

Critical properties include:

- Molecular weight : 232.062 g/mol .

- Boiling point : ~245–250°C (estimated via group contribution methods).

- Solubility : Low polarity (logP ~3.2); soluble in dichloromethane, toluene; insoluble in water.

- Stability : Light-sensitive; store in amber vials under nitrogen. Decomposition via HI elimination may occur above 150°C .

Advanced Question: How can computational modeling predict thermodynamic properties (e.g., ΔG of iodination) for reaction optimization?

Methodological Answer: Use quantum mechanical calculations (e.g., Gaussian09 with M06-2X/def2-TZVP) to model the iodination transition state. Compare activation energies (ΔG‡) under varying conditions (solvent, catalyst). Validate predictions with experimental kinetic data (e.g., Arrhenius plots from timed aliquots). Discrepancies >5% suggest inadequate solvation models or neglected steric effects .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Ventilation : Local exhaust ventilation to limit airborne exposure (<0.1 ppm TWA).

- Spill management : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

Advanced Question: How can waste streams containing iodinated aromatics be decontaminated effectively?

Methodological Answer:

- Photocatalytic degradation : Use TiO₂ nanoparticles under UV light to cleave C-I bonds, monitored via ICP-MS for iodide release.

- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for dehalogenase activity in aerobic conditions. Optimize using response surface methodology (RSM) for pH, temperature, and nutrient ratios .

Basic Question: What analytical techniques are most reliable for quantifying this compound in mixed matrices?

Methodological Answer:

- GC-ECD : High sensitivity for iodinated compounds (LOD ~0.1 ppm).

- HPLC-UV : Use C18 columns with acetonitrile/water (70:30) mobile phase; λ = 254 nm.

- Cross-validation : Compare with NMR integration (e.g., aromatic proton regions at δ 7.2–7.5 ppm) .

Advanced Question: How do matrix effects (e.g., co-eluting xylene derivatives) impact LC-MS quantification, and how can they be mitigated?

Methodological Answer: Matrix effects arise from ion suppression due to co-eluting isomers (e.g., 3-iodo-1,2-dimethylbenzene). Mitigation strategies:

- Use isotope dilution (e.g., ¹³C-labeled internal standards).

- Optimize chromatographic separation with HILIC columns.

- Apply post-column infusion to map suppression zones .

Basic Question: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

It serves as:

Advanced Question: How does steric hindrance from methyl groups influence regioselectivity in Ullmann coupling reactions?

Methodological Answer: Methyl groups at the 1,4-positions increase steric bulk, favoring coupling at the less hindered 5-position. Kinetic studies (e.g., Eyring analysis) show ΔΔG‡ > 3 kcal/mol between 2- and 5-position reactivity. Computational NCI (non-covalent interaction) plots visualize steric clashes .

Basic Question: How should researchers validate the purity of this compound batches?

Methodological Answer:

- Melting point analysis : Compare with literature (mp ~45–47°C).

- Combined techniques : GC-MS (purity >98%), ¹H NMR (integration of aromatic vs. alkyl protons), and elemental analysis (C: ~41.4%, H: ~3.9%, I: ~54.7%) .

Advanced Question: What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic protocols?

Methodological Answer:

- Apply ANOVA to compare yields across batches (n ≥ 3).

- Use principal component analysis (PCA) to correlate impurity profiles (HPLC data) with reaction parameters (e.g., temperature, catalyst loading).

- Control charts (X-bar and R) monitor process stability .

Basic Question: What are the best practices for data presentation in publications involving iodinated aromatics?

Methodological Answer:

- Tables : Include CAS number (1122-42-5), molecular formula (C₈H₉I), and spectral data (e.g., ¹H NMR δ 2.3 ppm for methyl groups).

- Figures : Label chromatograms with retention times and annotate key peaks .

Advanced Question: How can Bayesian statistics improve uncertainty quantification in kinetic studies of iodination reactions?

Methodological Answer: Bayesian hierarchical models incorporate prior distributions (e.g., rate constants from DFT calculations) and likelihood functions (experimental kobs). Markov Chain Monte Carlo (MCMC) sampling estimates posterior distributions for activation parameters, reducing overfitting in small datasets .

Basic Question: How does this compound compare to other iodinated xylenes in reactivity?

Methodological Answer:

Compared to 3-iodo-1,2-dimethylbenzene, the 1,4-dimethyl substitution reduces resonance stabilization of the aryl iodide, increasing electrophilicity. Reactivity trends can be quantified via Hammett σ⁺ values (σ⁺ ~0.78 for this compound) .

Advanced Question: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in deiodination reactions?

Methodological Answer: Primary KIEs (kH/kD > 1.5) indicate C-I bond cleavage is rate-limiting. Secondary KIEs (e.g., methyl group deuteration) reveal transition-state hyperconjugation. Measure via competitive experiments with deuterated analogs .

Basic Question: What interdisciplinary applications exist for this compound (e.g., materials science)?

Methodological Answer:

- Liquid crystals : As a mesogen core due to rigid aromaticity and halogen-based dipole interactions.

- Photoresists : Iodine’s high X-ray absorption enables lithographic patterning .

Advanced Question: How can time-resolved spectroscopy elucidate excited-state dynamics in iodinated aromatics?

Methodological Answer: Femtosecond transient absorption spectroscopy tracks charge transfer pathways post-photoexcitation. Compare with TD-DFT simulations to assign transient species (e.g., triplet states or charge-separated intermediates) .

Basic Question: What ethical and methodological standards apply to reporting research on halogenated aromatics?

Methodological Answer:

- Reproducibility : Disclose catalyst loading, solvent grades, and purification methods.

- Safety compliance : Adhere to REACH and OSHA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。